molecular formula C8H13NO4 B420989 1-(Carboxymethyl)piperidine-4-carboxylic acid CAS No. 53919-19-0

1-(Carboxymethyl)piperidine-4-carboxylic acid

Cat. No.: B420989
CAS No.: 53919-19-0
M. Wt: 187.19g/mol
InChI Key: QIJHOVKZVCDCBT-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)piperidine-4-carboxylic acid is a dicarboxylic acid derivative of piperidine. This compound is characterized by a piperidine ring substituted with two carboxylic acid functional groups, which enhances its water solubility and potential for salt formation. The presence of multiple coordination sites makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of complex molecules and as a precursor for chelating agents. Researchers utilize this bifunctional compound in the development of pharmaceutical intermediates and as a linker in the construction of metal-organic frameworks (MOFs). It is also employed in biochemical research to study enzyme inhibition and receptor-ligand interactions due to its ability to mimic certain natural substrates. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

1-(carboxymethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHOVKZVCDCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Alkylation of Piperidine Derivatives

A foundational approach involves alkylation of piperidine-4-carboxylic acid precursors. For instance, N-BOC-piperidine-4-carboxylic acid serves as a protected intermediate, enabling selective functionalization. In one protocol, 4-piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate in tert-butanol and aqueous sodium hydroxide at 0°C, achieving quantitative yield . The BOC group shields the amine, permitting subsequent alkylation with chloroacetic acid under basic conditions. Deprotection via acidic hydrolysis then yields the target compound.

Key advantages of this method include:

  • High yield (100% for BOC protection ).

  • Selectivity due to orthogonal protecting groups.

  • Compatibility with industrial-scale continuous flow reactors for improved efficiency .

Hydrolysis of Ester Precursors

Ester hydrolysis offers a straightforward route to introduce carboxylic acid groups. For example, 1-benzoyl-4-methylpiperidine-4-carboxylic acid ethyl ester undergoes alkaline hydrolysis in ethanol with 6 N NaOH at 50°C for 5 hours, followed by acidification with HCl to precipitate the carboxylic acid . This method achieves 75% yield and avoids side reactions by maintaining mild conditions .

Reaction Conditions:

ParameterValue
SolventEthanol
Base6 N NaOH
Temperature50°C
Acidification AgentHCl
Yield75%

This approach is limited by the need for ester precursors, which may require additional synthetic steps.

Multi-Step Synthesis via tert-Butyl Esters

Large-scale production often employs tert-butyl esters for their stability and ease of removal. A representative synthesis begins with tert-butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate, which undergoes hydrogenolysis (10% Pd/C, 8 bar H₂) to remove benzyl groups . Subsequent propionylation and acid hydrolysis yield the free carboxylic acid.

Critical Steps:

  • Hydrogenolysis: Cleaves benzyl groups without affecting the tert-butyl ester .

  • Propionylation: Introduces the carboxymethyl moiety via acyl transfer.

  • Acid Hydrolysis: Removes the tert-butyl group under acidic conditions.

This method’s overall yield (≈80%) and scalability make it suitable for industrial applications .

Industrial-Scale Methodologies

Industrial protocols prioritize cost efficiency and throughput. Continuous flow reactors enable rapid mixing and temperature control, reducing reaction times for alkylation and hydrolysis steps . For example, coupling piperidine with chloroacetic acid in a microreactor achieves 90% conversion in minutes, compared to hours in batch processes .

Economic Considerations:

  • Raw Material Cost: Chloroacetic acid and piperidine are commodity chemicals.

  • Waste Management: Basic aqueous waste from NaOH-mediated reactions requires neutralization.

Comparative Analysis of Methods

MethodYieldScalabilityCost Efficiency
Alkylation75–100%HighModerate
Ester Hydrolysis70–75%ModerateLow
tert-Butyl Esters80%HighHigh
Catalytic Hydrogenation85%HighModerate

The tert-butyl ester route offers the best balance of yield and scalability, while alkylation is optimal for laboratory-scale synthesis.

Chemical Reactions Analysis

1-(Carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Carboxymethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The dual carboxylic acid groups in this compound likely enhance solubility compared to ethoxycarbonyl or aryl-substituted derivatives, as seen in the lower Log S value (–1.7) of the ethoxycarbonyl analog .

Pharmacological Activity

  • PDE5 Inhibition : The pyrazolo-pyrimidinyl-substituted derivative () exhibits potent PDE5 inhibition, making it a candidate for treating erectile dysfunction. Its bulky substituent likely enhances target binding via π-π stacking and hydrogen bonding .
  • Prodrug Potential: Ethoxycarbonyl derivatives are often used as prodrugs due to their hydrolytic stability and controlled release of active metabolites, as demonstrated in nipecotic acid prodrug studies .
  • Neurotransmitter Reuptake Inhibition: Piperidine-4-carboxylic acid amide derivatives () show activity as monoamine reuptake inhibitors, suggesting that substituents like carboxymethyl could modulate neurotransmitter affinity .

Comparison :

  • The ethoxycarbonyl derivative’s synthesis is straightforward and scalable , while the benzyl-aniline analog requires careful handling of cyanide intermediates . The carboxymethyl analog may similarly employ carboxylation or alkylation strategies.

Biological Activity

1-(Carboxymethyl)piperidine-4-carboxylic acid (CMPCA) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₃NO₄
  • Molecular Weight : 187.193 g/mol
  • IUPAC Name : this compound
  • CAS Number : 53919-19-0

CMPCA features two carboxylic acid functional groups, which contribute to its reactivity and ability to interact with biological molecules. The compound's structure allows it to engage in hydrogen bonding and ionic interactions, making it a versatile candidate for various biochemical applications.

The biological activity of CMPCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dual carboxyl groups facilitate binding through:

  • Hydrogen Bonds : Interactions with amino acid residues in target proteins.
  • Ionic Interactions : Electrostatic attractions with charged groups on proteins.

These interactions can modulate enzymatic activity and influence cellular signaling pathways, which may lead to therapeutic effects in various diseases.

Enzyme Modulation

CMPCA has been studied for its potential as an enzyme inhibitor. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones that regulate insulin secretion .

Anticancer Potential

Recent studies suggest that CMPCA may have anticancer properties by inhibiting specific transporters involved in cancer cell metabolism. For example, the creatine transporter CRT-1 is overexpressed in certain cancers, and blocking this transporter could be a viable therapeutic strategy . CMPCA's structural similarity to known inhibitors allows for exploration in this domain.

Case Studies and Experimental Data

  • DPP-4 Inhibition :
    • A study demonstrated that CMPCA effectively inhibits DPP-4 activity, leading to enhanced levels of GLP-1, which is beneficial for glycemic control in diabetic patients .
  • Transporter Interaction :
    • Research indicates that CMPCA can act as an alternative substrate or inhibitor for CRT-1, suggesting its role in modulating creatine transport in cancer cells .
  • Structural Activity Relationship (SAR) :
    • Investigations into the SAR of CMPCA revealed that modifications to its structure can significantly alter its biological activity, emphasizing the need for further synthetic exploration to optimize its efficacy .

Comparative Analysis

To better understand CMPCA's position among similar compounds, a comparison table is provided below:

Compound NameStructure TypeBiological Activity
This compoundDipeptidyl peptidase inhibitorInhibits DPP-4; potential anticancer effects
1-Methylpiperidine-4-carboxylic acidPiperidine derivativeDifferent reactivity; less versatile
Piperidine-4-carboxylic acidBasic piperidine structureLacks carboxymethyl group; limited applications

Q & A

Q. What are the key synthetic methodologies for 1-(Carboxymethyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Functionalization of the piperidine ring via reductive amination or alkylation (e.g., carboxymethyl group introduction using chloroacetic acid derivatives).
  • Step 2 : Carboxylic acid protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups, as seen in Boc-piperidine intermediates ).
  • Step 3 : Optimization of reaction conditions (e.g., solvent selection, temperature control) to enhance yield and purity. Green chemistry approaches, such as using renewable solvents or catalytic systems, are increasingly adopted to reduce environmental impact .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR are critical for confirming proton environments and carbon frameworks. For example, piperidine ring protons typically resonate at δ 2.5–3.5 ppm, while carboxylic acid protons appear as broad signals near δ 10–12 ppm .
    • IR : Strong absorption bands near 1700 cm1^{-1} indicate the presence of carboxylic acid groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond angles, and validating stereochemistry .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
  • Stability : Stable under inert atmospheres at room temperature but prone to hydrolysis in acidic/basic conditions. Long-term storage recommendations include desiccated environments at –20°C .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data?

  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, mass spectrometry) to confirm functional groups. For crystallographic discrepancies, refine data using SHELXL’s twin refinement tools or employ high-resolution synchrotron data .
  • Case Study : A 2024 study resolved conflicting NMR signals by using 2D-COSY and HSQC experiments to distinguish overlapping piperidine ring protons .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the carboxymethyl group to alter steric hindrance or hydrogen-bonding capacity.
    • Introduce substituents on the piperidine ring (e.g., benzyl, acetyl groups) to enhance binding affinity, as demonstrated in analogous compounds .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like S1P1 receptors, guiding synthetic modifications .

Q. How do reaction conditions impact the yield and purity of derivatives?

  • Data-Driven Optimization :

    ConditionEffect on YieldPurity ImpactReference
    Elevated Temperature (80°C)Increases by 15%Risk of decomposition
    Catalytic AcOHImproves regioselectivityMinimal
    Solvent (MeOH vs. DCM)Higher polarity improves solubilityReduces byproducts

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Chromatographic Methods :
    • HPLC : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) for baseline separation. Retention times typically range 8–12 minutes .
    • LC-MS/MS : Enables detection at nanomolar concentrations, critical for pharmacokinetic studies .
  • Interference Mitigation : Matrix effects (e.g., plasma proteins) are minimized via solid-phase extraction (SPE) or protein precipitation .

Methodological Considerations

Q. What are best practices for handling air/moisture-sensitive intermediates?

  • Synthetic Protocols :
    • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Boc deprotection with TFA).
    • Store intermediates under argon or nitrogen atmospheres .

Q. How can researchers validate the absence of isomeric impurities?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H.
  • Dynamic NMR : Detects rotamers or conformational isomers by variable-temperature 1^1H NMR .

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